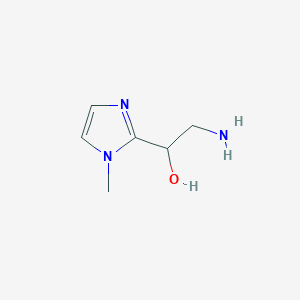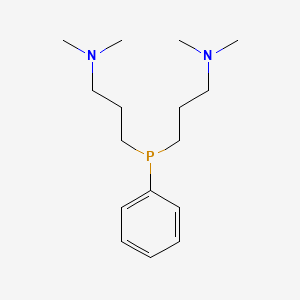
4-Cyano-4'-iodobenzophenone
Overview
Description
4-Cyano-4’-iodobenzophenone is an organic compound with the molecular formula C₁₄H₈INO. It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a benzophenone core. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-iodobenzophenone typically involves the iodination of 4-cyanobenzophenone. One common method is the Sandmeyer reaction, where 4-cyanobenzophenone is treated with iodine and a copper catalyst under acidic conditions. Another approach involves the direct iodination of 4-cyanobenzophenone using iodine monochloride (ICl) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of 4-Cyano-4’-iodobenzophenone often employs large-scale iodination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: 4-Cyano-4’-iodobenzophenone undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is a valuable substrate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Amino derivatives of benzophenone.
Scientific Research Applications
4-Cyano-4’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, especially in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. It also finds applications in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-4’-iodobenzophenone in various reactions involves the activation of the iodine atom and the cyano group. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products. The cyano group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives.
Comparison with Similar Compounds
4-Cyano-4’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity and is used in similar applications.
4-Cyano-4’-chlorobenzophenone: Contains a chlorine atom, offering different reactivity and selectivity in substitution reactions.
4-Cyano-4’-fluorobenzophenone: Features a fluorine atom, which affects the electronic properties and reactivity of the compound.
Uniqueness: 4-Cyano-4’-iodobenzophenone is unique due to the presence of the iodine atom, which is a good leaving group and facilitates various substitution and coupling reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
4-(4-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAMNLLFHYBPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605607 | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-67-6 | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)




![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)






